molecular formula C10H9ClN2OS B8676220 2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine

2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine

Cat. No. B8676220
M. Wt: 240.71 g/mol
InChI Key: ICYFQRAGSLEZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-chloro-4-(1-ethoxyethenyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H9ClN2OS/c1-3-14-6(2)8-9-7(4-5-15-9)12-10(11)13-8/h4-5H,2-3H2,1H3

InChI Key

ICYFQRAGSLEZRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC(=NC2=C1SC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 2 (3.0 g, 14.6 mmol) in 1,4-dioxane (200 mL) was added a solution of K2CO3 (4.0 g, 29.3 mmol) in water (40 mL). The almost clear solution was placed under nitrogen atmosphere and (1-Ethoxyvinyl)-tributylstannane (5.0 mL, 14.6 mmol) and PdCl2(PPh3)2 (500 mg, 0.731 mmol). The mixture was heated to 100° C. and stirred at 100° C. for 30 min under nitrogen atmosphere. After cooling to room temp. the 1,4-dioxane was removed i. vac. The residue was re-dissolved in DCM (100 mL) and water (50 mL) and transferred to a separating funnel. The aqueous layer was extracted with DCM (30 mL), the combined organic layers were washed with water (50 mL) and sat. brine (30 mL), dried over Na2SO4 and evaporated to dryness i. vac. The residue was purified by flash column chromatography (50 g SiO2 Isolute® pre-wetted with 1CV DCM) eluting with neat DCM collecting 12 mL fractions. Desired product eluted in fractions 10 to 20 with Rf=0.31 (DCM). By-products eluted in fractions 6 to 9 (Rf=0.59 in DCM) and fractions 21-31 ((Rf=0.14 in DCM). Fractions 10 to 20 were combined and evaporated to dryness i. vac. providing 2.28 g (65% yield) 2-chloro-4-(1′-ethoxy-vinyl)-thieno[3,2-d]pyrimidine as yellow powder of 95% purity.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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